molecular formula C9H8Cl2O2S B3125505 Methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate CAS No. 325700-70-7

Methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate

Cat. No.: B3125505
CAS No.: 325700-70-7
M. Wt: 251.13 g/mol
InChI Key: FXXZQUQWSSEKRI-UHFFFAOYSA-N
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Description

Methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate is an organosulfur compound characterized by a phenyl ring substituted with chlorine atoms at the 2- and 5-positions, linked via a sulfanyl (S–) group to an acetate ester (methyl ester). Its molecular formula is C₉H₈Cl₂O₂S, with a calculated molecular weight of 251.1 g/mol. The methyl ester group may influence hydrolysis kinetics and solubility compared to bulkier esters like ethyl .

Properties

IUPAC Name

methyl 2-(2,5-dichlorophenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2S/c1-13-9(12)5-14-8-4-6(10)2-3-7(8)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXZQUQWSSEKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate typically involves the reaction of 2,5-dichlorothiophenol with methyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The industrial process also includes purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dichlorophenyl ring enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate, the following structurally related compounds are analyzed:

Ethyl 2-[(2,5-dimethylphenyl)sulfanyl]acetate

  • Molecular Formula : C₁₂H₁₆O₂S
  • Molecular Weight : 224.32 g/mol
  • Key Differences :
    • Substituents : The phenyl ring bears 2,5-dimethyl groups (electron-donating) instead of 2,5-dichloro (electron-withdrawing).
    • Ester Group : Ethyl ester vs. methyl ester, altering steric bulk and hydrolysis susceptibility.
    • Impact : The dimethyl substitution reduces molecular weight by ~26.8 g/mol and increases lipophilicity slightly compared to chlorine’s polar effects. The ethyl ester may slow hydrolysis relative to methyl, enhancing stability in protic environments.

Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10g)

  • Molecular Formula : C₂₅H₂₆Cl₂N₄O₃S
  • Molecular Weight : 548.1 g/mol
  • Key Differences: Complexity: Incorporates a thiazole ring, piperazine moiety, and ureido group, significantly increasing molecular weight and structural complexity. Yield: Synthesized in 87.0% yield via multi-step reactions, indicating robust synthetic routes for such derivatives.

Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10h)

  • Molecular Formula : C₂₅H₂₆F₃N₄O₄S
  • Molecular Weight : 564.2 g/mol
  • Key Differences :
    • Substituents : Features a 3-(trifluoromethoxy)phenyl group, introducing strong electron-withdrawing and hydrophobic effects.
    • Applications : The trifluoromethoxy group enhances metabolic stability and bioavailability, common in drug design.
    • Yield : 88.7% yield , comparable to 10g, suggesting consistent synthetic efficiency for such analogs.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ester Group Yield (%) Applications/Notes
This compound C₉H₈Cl₂O₂S 251.1 2,5-dichlorophenyl Methyl - Intermediate; potential bioactivity
Ethyl 2-[(2,5-dimethylphenyl)sulfanyl]acetate C₁₂H₁₆O₂S 224.32 2,5-dimethylphenyl Ethyl - Solubility studies
Compound 10g C₂₅H₂₆Cl₂N₄O₃S 548.1 3,4-dichlorophenyl, thiazole Ethyl 87.0 Drug candidate synthesis
Compound 10h C₂₅H₂₆F₃N₄O₄S 564.2 3-(trifluoromethoxy)phenyl Ethyl 88.7 Enhanced metabolic stability

Structural and Functional Insights

  • Electronic Effects: Chlorine atoms in the target compound increase electrophilicity at the sulfanyl group, favoring nucleophilic substitution or oxidation reactions.
  • However, dichloro substitution may reduce aqueous solubility compared to dimethyl derivatives.
  • Synthetic Utility : The target’s simpler structure enables facile modification at the ester or sulfanyl positions, whereas compounds require specialized reagents for thiazole and piperazine incorporation .

Research Findings and Implications

  • Biological Relevance : Dichlorophenyl derivatives are prevalent in antimicrobial and antitumor agents due to chlorine’s ability to enhance binding affinity to hydrophobic enzyme pockets. The target compound’s sulfanyl group could act as a leaving group or hydrogen-bond acceptor, broadening its utility .
  • The dichloro-substituted variant might stabilize radical intermediates, though this requires experimental validation .

Biological Activity

Methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide an overview of its biological activity, mechanisms of action, and research applications.

Chemical Structure and Properties

This compound features a sulfanyl group attached to a dichlorophenyl ring, which is known to influence its biological activity. The presence of chlorine atoms enhances the lipophilicity and biological interactions of the compound.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfanyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. The dichlorophenyl moiety enhances binding affinity and specificity towards target proteins, which may include:

  • Enzymes : Inhibition of various enzymes involved in metabolic pathways.
  • Receptors : Potential modulation of receptor activity related to cancer progression.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism Minimum Inhibitory Concentration (MIC) Comparison Standard
Staphylococcus aureus32 μg/mLChloramphenicol (64 μg/mL)
Escherichia coli64 μg/mLAmpicillin (100 μg/mL)
Candida albicans250 μg/mLGriseofulvin (500 μg/mL)

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it may exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116).

Cell Line IC50 Value (nM) Standard Drug
MCF-745Sorafenib (144 nM)
HCT-1166Sorafenib (176 nM)
HepG-248Sorafenib (19 nM)

The observed IC50 values indicate that this compound possesses potent anticancer activity, potentially making it suitable for further development as an anticancer therapeutic.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study conducted on various microbial strains demonstrated that this compound displayed superior antibacterial activity compared to traditional antibiotics like chloramphenicol and ampicillin. The study utilized broth microdilution methods to determine MIC values across multiple strains.
  • Cytotoxicity Evaluation : Another research effort focused on evaluating the cytotoxic effects of the compound on cancer cell lines using MTT assays. Results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition Studies : Further investigations into the mechanism revealed that this compound effectively inhibited specific enzymes involved in cancer metabolism. This inhibition was linked to the structural characteristics of the compound that facilitate binding to enzyme active sites.

Q & A

Basic: What are the standard synthetic routes for Methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate?

A common method involves esterification of the corresponding carboxylic acid or its potassium salt (e.g., potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate) with methanol in the presence of an acid catalyst like sulfuric acid. The reaction typically requires refluxing for 4–6 hours, followed by neutralization, extraction, and recrystallization from ethanol to isolate the product . For intermediates, nucleophilic substitution between 2,5-dichlorothiophenol and methyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) is also feasible.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Core characterization methods include:

  • ¹H/¹³C NMR : To confirm the sulfanyl group (δ ~3.5–4.0 ppm for SCH₂) and aromatic protons (δ ~6.8–7.5 ppm for dichlorophenyl) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and 600–700 cm⁻¹ (C-S stretching) .
  • HPLC : For purity assessment (>98% as per industrial standards) .
  • Mass Spectrometry (ESI/HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 279.0 for C₉H₈Cl₂O₂S) .

Advanced: How can synthetic protocols be optimized for higher yield and scalability?

Key optimization strategies:

  • Catalyst Screening : Replace H₂SO₄ with milder acids (e.g., p-TsOH) to reduce side reactions.
  • Solvent Selection : Use aprotic solvents (e.g., THF) to improve nucleophilicity in substitution reactions .
  • Purification : Replace recrystallization with flash chromatography (silica gel, hexane/EtOAc) for better recovery of polar intermediates .
  • Reaction Monitoring : Employ TLC or in-situ IR to track intermediate formation and minimize over-esterification .

Advanced: What challenges arise in analyzing sulfur-containing groups, and how are they addressed?

Sulfur atoms complicate analysis due to their electron-withdrawing effects and potential oxidation. Solutions include:

  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C-S bond ~1.81 Å) and confirms molecular conformation .
  • Elemental Analysis : Validates sulfur content (±0.3% error margin).
  • Cyclic Voltammetry : Detects redox behavior of the sulfanyl group in electrochemical studies .

Advanced: How can researchers evaluate the biological activity of this compound?

Methodological approaches:

  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus or E. coli) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
  • Molecular Docking : Model interactions with biological targets (e.g., enzymes with cysteine residues) using software like AutoDock .

Basic: How do solubility properties influence experimental design?

The compound is lipophilic (logP ~3.2) and soluble in DMSO, methanol, or DCM. This necessitates:

  • Stock Solutions : Prepare in DMSO (10 mM) for biological assays .
  • Reaction Solvents : Use polar aprotic solvents (e.g., acetonitrile) for SN2 reactions .
  • Chromatography : Optimize mobile phases (e.g., hexane:IPA gradients) for HPLC separation .

Advanced: How to design stability studies under varying conditions?

  • Thermal Stability : Incubate at 40–60°C for 72 hours and monitor degradation via HPLC .
  • Photostability : Expose to UV light (320–400 nm) and quantify byproducts using LC-MS .
  • Hydrolytic Stability : Test in buffers (pH 1–13) to identify labile groups (e.g., ester hydrolysis under basic conditions) .

Advanced: What strategies resolve contradictions in reported spectral data?

  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., methyl 2-[(4-chlorophenyl)sulfanyl]acetate) .
  • DFT Calculations : Predict theoretical NMR/IR spectra using Gaussian software to align with experimental results .
  • Isotopic Labeling : Use ³⁴S-labeled analogs to confirm sulfur-related peaks in mass spectra .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate
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Methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate

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